molecular formula C16H15F3N6O3 B2707604 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1421522-34-0

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2707604
CAS RN: 1421522-34-0
M. Wt: 396.33
InChI Key: VNIRXCFUOKEYQQ-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H15F3N6O3 and its molecular weight is 396.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Researchers have focused on synthesizing various derivatives of quinazolinone and triazole, exploring their potential pharmacological activities. For example, the synthesis of substituted 6-bromoquinazolinones has been investigated for their anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010). Similarly, compounds incorporating the 1,2,3-triazole moiety synthesized from bistrifluoromethylquinoline have shown significant antimicrobial activity, with some derivatives exhibiting broad-spectrum antimicrobial properties against various strains (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010).

Antitumor Activity

Another area of research involves evaluating the antitumor activities of quinazolinone derivatives. For instance, novel 3-benzyl-substituted-4(3H)-quinazolinones were designed and shown to exhibit broad-spectrum antitumor activity, with some compounds being significantly more potent than the control, 5-FU (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities of novel quinazolinone and triazole derivatives have also been a focus. For example, new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles demonstrated significant antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

Research into the synthesis, characterization, biological evaluation, and molecular docking of quinazolinone-based derivatives has shown that certain compounds can act as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their potential use as anti-cancer agents (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O3/c1-23-14(16(17,18)19)22-25(15(23)28)7-6-20-12(26)8-24-9-21-11-5-3-2-4-10(11)13(24)27/h2-5,9H,6-8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIRXCFUOKEYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)CN2C=NC3=CC=CC=C3C2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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